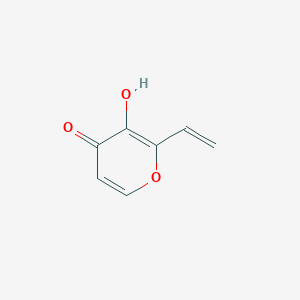![molecular formula C12H14BrF2N B3141971 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine CAS No. 494773-06-7](/img/structure/B3141971.png)
1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
Vue d'ensemble
Description
The compound “1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, dihydropyridine derivatives are synthesized using the Hantzsch reaction . Another method involves dichlorination of the oxime substrate followed by treatment with excess base and an immobilized thiourea species .Applications De Recherche Scientifique
Synthesis of Brominated Compounds
Brominated compounds are essential in the synthesis of various pharmaceuticals and materials. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of such compounds often involves cross-coupling reactions or diazotization, highlighting the importance of developing practical and efficient synthesis methods for brominated compounds, which may relate to the synthesis and application potential of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine in pharmaceutical manufacturing (Qiu et al., 2009).
Chemosensors Development
The development of chemosensors for detecting metal ions, anions, and neutral molecules is a significant application area for specialized chemical compounds. For instance, derivatives based on 4-methyl-2,6-diformylphenol have been used to develop chemosensors with high selectivity and sensitivity for various analytes, showcasing the potential for this compound in creating novel chemosensors for environmental monitoring, biomedical applications, and research tools (Roy, 2021).
Agricultural Applications
Compounds like 1-methylcyclopropene demonstrate the role of chemical research in agriculture, particularly in ethylene inhibition to extend the shelf life of fruits and vegetables. This application underscores the potential utility of similar compounds in enhancing food security and reducing waste, suggesting possible agricultural applications for this compound in regulating plant growth or protecting crops from pests (Blankenship & Dole, 2003).
Environmental Monitoring and Safety
The study and development of methods for the controlled release of gaseous or volatile active compounds, like fumigants and ethylene regulators, are crucial for improving the safety and quality of fresh produce. Research in this area could inform applications of this compound in environmental science, particularly if it can be formulated for controlled release in agricultural or industrial contexts to manage pests, diseases, or ripening processes in a more environmentally friendly manner (Chen et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with their targets in a way that results in significant biological changes . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
Related compounds have been found to affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
Related compounds have shown significant inhibition effects against certain pathogens .
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-4,4-difluoropiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c13-11-3-1-10(2-4-11)9-16-7-5-12(14,15)6-8-16/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHJASPBYPCTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(dicyclohexylphosphino)ferrocene](/img/structure/B3141959.png)






